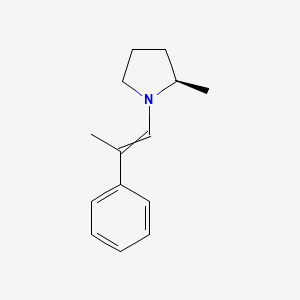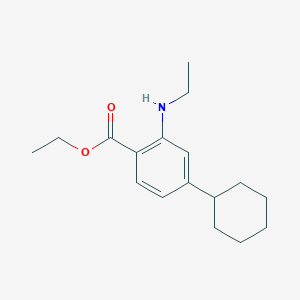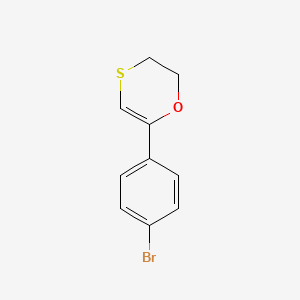
(2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a methyl group at the second position and a phenylprop-1-en-1-yl group at the first position of the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of ®-2-methylpyrrolidine with a suitable phenylprop-1-en-1-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore the compound’s potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine: The enantiomer of the compound, differing in the configuration at the second position.
2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine: A compound with the same substituents but lacking stereochemistry.
1-(2-Phenylprop-1-en-1-yl)pyrrolidine: A compound with a similar structure but without the methyl group at the second position.
Uniqueness
(2R)-2-Methyl-1-(2-phenylprop-1-en-1-yl)pyrrolidine is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules
特性
CAS番号 |
61342-02-7 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
(2R)-2-methyl-1-(2-phenylprop-1-enyl)pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-12(14-8-4-3-5-9-14)11-15-10-6-7-13(15)2/h3-5,8-9,11,13H,6-7,10H2,1-2H3/t13-/m1/s1 |
InChIキー |
OUHDPPFJBYEHFN-CYBMUJFWSA-N |
異性体SMILES |
C[C@@H]1CCCN1C=C(C)C2=CC=CC=C2 |
正規SMILES |
CC1CCCN1C=C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)


![1-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14591275.png)
![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
